molecular formula C18H14O5 B14521266 2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate CAS No. 62536-79-2

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Cat. No.: B14521266
CAS No.: 62536-79-2
M. Wt: 310.3 g/mol
InChI Key: JPHNBAIEMVHALG-UHFFFAOYSA-N
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Description

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate typically involves the condensation of 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxylic acid with phenyl acetate under acidic or basic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The methoxy group and acetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Methoxy-4-oxo-1-benzopyran-3-yl)acetic acid: Shares a similar core structure but differs in the functional groups attached.

    4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Another benzopyran derivative with different substituents.

    Baicalin: A flavonoid with a benzopyran structure, known for its biological activities.

Uniqueness

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62536-79-2

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[2-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C18H14O5/c1-11(19)23-16-6-4-3-5-13(16)15-10-22-17-9-12(21-2)7-8-14(17)18(15)20/h3-10H,1-2H3

InChI Key

JPHNBAIEMVHALG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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